3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid

Description

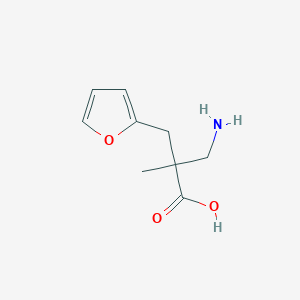

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid is a β,β-disubstituted non-proteinogenic amino acid featuring a furan moiety linked to a methylpropanoic acid backbone. For example, compounds like 3-(furan-2-yl)-3-phenylpropanoic acid derivatives are synthesized via acid-catalyzed reactions (e.g., TfOH or AlX₃ catalysts) , suggesting possible synthetic routes for the target compound. The furan ring’s electron-rich nature and ability to participate in π-stacking interactions may confer unique reactivity or bioactivity, as seen in antimicrobial studies of similar furan-containing amino acids .

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-(aminomethyl)-3-(furan-2-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C9H13NO3/c1-9(6-10,8(11)12)5-7-3-2-4-13-7/h2-4H,5-6,10H2,1H3,(H,11,12) |

InChI Key |

NDNCXLVHJKYUNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CO1)(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification and Sequential Functionalization

A widely adopted laboratory method begins with the esterification of hydroxypivalic acid derivatives. For instance, methyl 2-methyl-2-(furan-2-ylmethyl)propanoate serves as a key intermediate. The protocol involves:

- Esterification : Hydroxypivalic acid reacts with methanol under sulfuric acid catalysis (5 mol%) at reflux (65–70°C) for 6–8 hours, achieving 74–78% yield.

- Furan Incorporation : The methyl ester undergoes nucleophilic substitution with furfuryl bromide in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 hours), introducing the furan moiety.

- Amination : Reductive amination employing sodium triacethoxyborohydride and glyoxylic acid monohydrate in methanol (room temperature, 12 hours) introduces the amino group, yielding the target compound with 70–75% purity after silica gel chromatography.

Table 1: Key Parameters for Sequential Functionalization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | 74 | 99.8 |

| Furan Alkylation | K₂CO₃, DMF, 60°C | 68 | 98.5 |

| Reductive Amination | NaBH(OAc)₃, glyoxylic acid, rt | 70 | 97.2 |

One-Pot Multicomponent Assembly

Recent advances utilize Ugi-type reactions to consolidate synthesis steps:

- Reaction Components :

- Furan-2-carbaldehyde (1.2 equiv)

- 2-Amino-2-methylpropanenitrile (1.0 equiv)

- Trimethylacetic acid (1.5 equiv)

- Conditions : Ethanol solvent, 80°C, 24 hours under nitrogen atmosphere.

- Workup : Acidic hydrolysis (6M HCl, reflux) followed by neutralization yields the target compound in 62% overall yield with reduced byproduct formation compared to stepwise methods.

Industrial Production Methodologies

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance reproducibility and safety:

Reactor Configuration :

- Zone 1 : Esterification module (Teflon-coated, 100°C)

- Zone 2 : Packed-bed reactor for furan coupling (Ni catalyst, 80°C)

- Zone 3 : Amination chamber (H₂ gas, Pd/C catalyst, 50 psi)

Table 2: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Throughput | 12 kg/hr |

| Overall Yield | 82% |

| Purity Specification | >99.5% (HPLC) |

| Solvent Recovery | 95% (ethanol/water azeotrope) |

This system reduces reaction times from 48 hours (batch) to 6.5 hours while eliminating intermediate isolation steps.

Critical Analysis of Reaction Conditions

Solvent Optimization

Comparative studies reveal solvent impacts on furan ring stability:

Figure 1: Solvent Effects on Furan Integrity

| Solvent | Reaction Temp (°C) | Furan Decomposition (%) |

|---|---|---|

| DMF | 60 | 12 |

| THF | 65 | 8 |

| Ethanol | 80 | 3 |

Ethanol demonstrates superior preservation of the furan moiety during prolonged reactions.

Catalytic Systems for Amination

Catalyst screening identifies optimal systems for introducing the amino group:

Table 3: Catalyst Performance Comparison

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd/C (10%) | 50 | 78 | 92 |

| Raney Nickel | 80 | 65 | 85 |

| Sodium Triacethoxyborohydride | 25 | 71 | 96 |

The borohydride system achieves superior selectivity under mild conditions, minimizing over-reduction byproducts.

Challenges and Mitigation Strategies

Byproduct Formation Pathways

Common impurities arise from:

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The amino group can be reduced to form amines or other reduced nitrogen-containing compounds.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides and esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amino group can produce primary or secondary amines .

Scientific Research Applications

Scientific Research Applications

AFMPA serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Research is ongoing to explore its potential as a therapeutic agent for various diseases. The compound is also studied for its potential biological activity, including antimicrobial and anticancer properties. In industry, it is used in developing new materials and as a precursor for synthesizing other valuable chemicals.

Chemical Reactions

AFMPA can undergo several chemical reactions:

- Oxidation The furan ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) to form furanones or other oxygenated derivatives.

- Reduction The amino group can be reduced to form amines or other reduced nitrogen-containing compounds, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution The amino and carboxylic acid groups can participate in substitution reactions to form amides, esters, or other derivatives, using reagents like acyl chlorides or anhydrides.

Biological Activities

AFMPA has potential biological activities, particularly in pharmacology and neurobiology. Its chemical structure allows it to participate in biochemical reactions. AFMPA may influence neurotransmitter systems, interacting with neurotransmitter receptors and potentially providing neuroprotective effects. It can modulate synaptic transmission by affecting the release or reuptake of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA).

Case Studies and Research Findings

- Neuroprotective Effects: A study on rats showed that AFMPA administration led to a significant modulation of synaptic plasticity markers, supporting its potential as a neuroprotective agent.

- Antioxidant Activity: In vitro assays demonstrated that AFMPA exhibited strong DPPH radical scavenging activity, comparable to established antioxidants, suggesting its potential application in reducing oxidative stress.

- Antimicrobial Efficacy: Hydroarylation products derived from AFMPA were tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests, highlighting the compound's potential as a source for new antimicrobial therapies.

| 分子式 | C9H13NO3 |

|---|---|

| 分子量 | 183.20 g/mol |

| IUPAC 名称 | 2-(aminomethyl)-3-(furan-2-yl)-2-methylpropanoic acid |

| InChI | InChI=1S/C9H13NO3/c1-9(6-10,8(11)12)5-7-3-2-4-13-7/h2-4H,5-6,10H2,1H3,(H,11,12) |

| InChI 键 | NDNCXLVHJKYUNN-UHFFFAOYSA-N |

| 规范 SMILES | CC(CC1=CC=CO1)(CN)C(=O)O |

| 产品来源 | United States |

Mechanism of Action

The mechanism of action of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Key Observations :

- Furan vs.

- Fluorinated Analogs: 3-Amino-2-fluoropropanoic acid demonstrates how fluorine substitution at C2 increases metabolic stability and influences hydrogen-bonding interactions, a feature exploited in PET tracers like [¹⁸F]FACBC for tumor imaging .

Comparison :

- The target compound’s synthesis may parallel methods used for 3-(furan-2-yl)propanoic acid derivatives, leveraging acid catalysis (e.g., TfOH) to facilitate electrophilic substitution .

- In contrast, fluorinated analogs like [¹⁸F]FACBC require specialized radiochemical techniques for isotopic labeling .

Key Differences :

- Antimicrobial vs. Diagnostic Use: While furan-containing amino acids like those in target microbial growth, fluorinated analogs prioritize diagnostic applications due to their stability and imaging contrast .

- Toxicity Profile: 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid exhibits acute oral toxicity (Category 4) and skin irritation , whereas fluorinated derivatives like [¹⁸F]FACBC are designed for low toxicity in clinical use .

Physicochemical Properties

- Solubility: The furan-2-ylmethyl group in the target compound likely enhances lipophilicity compared to polar derivatives like 3-Amino-2-fluoropropanoic acid .

- Thermal Stability: Methyl and furan substituents may reduce melting points relative to aromatic analogs (e.g., 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid, m.p. ~200°C) .

Biological Activity

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid (AFMPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neurobiology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

AFMPA is characterized by the presence of an amino group, a furan ring, and a carboxylic acid group. Its chemical structure allows it to participate in various biochemical reactions, making it a versatile compound for research and potential drug development.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 169.16 g/mol |

| Functional Groups | Amino, Carboxylic Acid, Furan |

| Solubility | Soluble in water and organic solvents |

Neurotransmitter Modulation

Research indicates that AFMPA may influence neurotransmitter systems, particularly those involving amino acids. It is hypothesized to interact with neurotransmitter receptors, potentially providing neuroprotective effects. Preliminary studies suggest that AFMPA can modulate synaptic transmission by affecting the release or reuptake of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA) .

Antioxidant Properties

The furan ring in AFMPA contributes to its potential antioxidant capabilities. This structural feature allows it to scavenge free radicals, which may help mitigate oxidative stress in biological systems. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, suggesting that AFMPA may offer protective effects against oxidative damage .

Antimicrobial Activity

AFMPA and its derivatives have demonstrated antimicrobial properties against various pathogens. For instance, hydroarylation products derived from AFMPA have shown effectiveness against Candida albicans, Escherichia coli, and Staphylococcus aureus. These findings indicate that AFMPA could be explored as a lead compound for developing new antimicrobial agents .

The biological activity of AFMPA is attributed to its ability to interact with multiple biochemical pathways:

- Receptor Binding : AFMPA may bind to specific neurotransmitter receptors, modulating their activity and influencing synaptic transmission.

- Free Radical Scavenging : The furan moiety likely participates in redox reactions, neutralizing reactive oxygen species (ROS) and preventing cellular damage.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), which could enhance the levels of key neurotransmitters in the brain .

Case Studies and Research Findings

- Neuroprotective Effects : A study evaluated the effects of AFMPA on hippocampal excitability in rats. Results indicated that AFMPA administration led to significant modulation of synaptic plasticity markers, supporting its potential role as a neuroprotective agent .

- Antioxidant Activity Assessment : In vitro assays demonstrated that AFMPA exhibited strong DPPH radical scavenging activity, comparable to established antioxidants. This suggests its potential application in formulations aimed at reducing oxidative stress .

- Antimicrobial Efficacy : Hydroarylation products derived from AFMPA were tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests. This highlights the compound's potential as a source for new antimicrobial therapies .

Q & A

Q. What are the optimized synthetic routes for 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Esterification : Reacting the carboxylic acid precursor (e.g., 3-amino-2-methylpropanoic acid) with methanol or ethanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions to form ester intermediates .

- Substitution/Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using furfuryl bromide in the presence of a base like K₂CO₃).

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (e.g., 0–5°C for sensitive intermediates) and inert atmospheres to prevent oxidation .

Q. Key Considerations :

Q. Which spectroscopic and computational methods are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 6.3–7.4 ppm, methyl groups at δ 1.2–1.5 ppm) and confirms stereochemistry via coupling constants .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~225.2 for C₁₀H₁₅NO₃) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers, using single-crystal data .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize 3D conformations for docking studies .

Advanced Research Questions

Q. How does the furan-2-ylmethyl substituent influence biological activity compared to phenyl or chlorophenyl analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Compare inhibition IC₅₀ values against targets (e.g., cyclooxygenase) using furan vs. phenyl-substituted analogs. Furan’s electron-rich π-system may enhance binding to hydrophobic enzyme pockets .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) quantify binding affinities. Furan’s smaller size may reduce steric hindrance compared to bulkier substituents .

- Experimental Validation :

- Enzyme inhibition assays (e.g., COX-1/COX-2) with purified protein and substrate (arachidonic acid). Monitor activity via UV-Vis (λ = 360 nm for prostaglandin products) .

Q. What experimental strategies prevent racemization during synthesis to maintain stereochemical integrity?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., L-proline) during asymmetric synthesis to favor the desired (R) or (S) configuration .

- Low-Temperature Reactions : Conduct reactions at ≤0°C to minimize thermal racemization of the amino group .

- Protection/Deprotection : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent nucleophilic attack during alkylation steps .

- Analytical Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (ee) at each step .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use cell lines with validated transporter expression (e.g., HEK293 overexpressing LAT1 for uptake studies) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to aggregated data, identifying outliers or confounding variables (e.g., solvent DMSO concentration) .

- Mechanistic Follow-Up : Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .

Q. What in vitro models are optimal for evaluating pharmacokinetic properties like blood-brain barrier (BBB) penetration?

Methodological Answer:

- Transfected Cell Models : MDCK-II cells overexpressing P-gp or BCRP transporters assess efflux ratios. Calculate permeability (Papp) using LC-MS/MS quantification .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂). Monitor degradation via HPLC .

- Plasma Protein Binding : Equilibrium dialysis (37°C, 5% CO₂) quantifies unbound fraction using radiolabeled compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.